molecular formula C21H20BrN3O5S2 B2458696 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate CAS No. 877652-02-3

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate

Cat. No.: B2458696
CAS No.: 877652-02-3
M. Wt: 538.43
InChI Key: SVFLYAAAFORIDD-UHFFFAOYSA-N
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Description

"6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate" is a complex organic molecule combining various functional groups, including thiadiazole, pyranone, and benzoate structures

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through a series of multi-step reactions involving precise control of conditions such as temperature, pH, and solvent environment. Initial steps often include the creation of individual substructures, which are then coupled via intermediates such as activated esters or through nucleophilic substitution reactions.

  • Formation of 1,3,4-Thiadiazole Core: : This involves the reaction of hydrazine derivatives with carbon disulfide or thiosemicarbazide.

  • Esterification and Amidation: : Attaching the 2-bromobenzoate moiety via esterification and the 2-ethylbutanamido group via amidation under appropriate catalytic conditions.

  • Final Coupling: : The key step involves the coupling of the 1,3,4-thiadiazole derivative with the pyranone structure under anhydrous conditions using a suitable base.

Industrial Production Methods: In an industrial setting, these reactions are scaled up in batch or continuous flow reactors to ensure consistency and quality. Automation and stringent quality control protocols are critical in this process to manage yields and purity levels.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions particularly at the sulfur-containing thiadiazole moiety.

  • Reduction: : The ketone group in the pyranone can be targeted for reduction to the corresponding alcohol.

  • Substitution: : Halogenated benzoates can undergo nucleophilic substitution, especially in the presence of strong bases or nucleophiles.

Common Reagents and Conditions:
  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Nucleophiles: : Alkoxides, amines.

Major Products Formed:
  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Production of alcohols from ketones.

  • Substitution: : Replacement of halogen atoms with different functional groups such as alkyl or aryl groups.

Scientific Research Applications

This compound is a versatile molecule with applications in various fields:

  • Chemistry: : Utilized as an intermediate for synthesizing more complex molecules.

  • Biology: : Potential use as a biochemical probe due to its unique structure.

  • Medicine: : Investigated for antimicrobial and anticancer properties.

  • Industry: : Used in developing new materials with specific electronic or optical properties.

Mechanism of Action

The compound's activity, particularly its biochemical applications, stems from its ability to interact with biological macromolecules such as proteins and DNA. The thiadiazole and pyranone moieties contribute to its binding affinity and specificity, interfering with molecular pathways crucial for cell survival and proliferation.

Molecular Targets and Pathways:
  • Enzymes: : Inhibition of key enzymes involved in cell metabolism.

  • DNA Intercalation: : Binding to DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

When compared to similar compounds, "6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate" stands out due to its multifunctional nature and potential broad-spectrum activity.

Similar Compounds:
  • 1,3,4-Thiadiazole derivatives: : Known for their antimicrobial and antiviral properties.

  • Pyranone-containing compounds: : Utilized for their anti-inflammatory and anticancer activities.

  • Halogenated benzoates: : Investigated for their role in developing pharmaceuticals and agrochemicals.

This complex structure opens up numerous avenues for future research and application development, making it a valuable asset in various scientific fields.

Properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O5S2/c1-3-12(4-2)18(27)23-20-24-25-21(32-20)31-11-13-9-16(26)17(10-29-13)30-19(28)14-7-5-6-8-15(14)22/h5-10,12H,3-4,11H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFLYAAAFORIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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